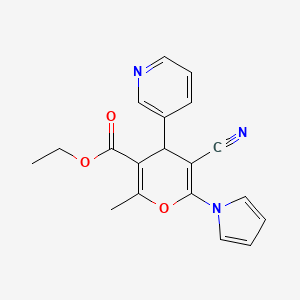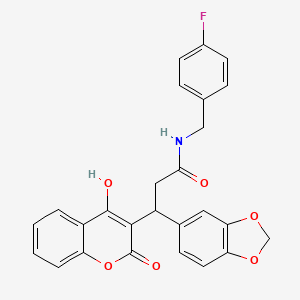
4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester is a complex organic compound that features multiple functional groups, including a pyran ring, a pyridine ring, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, pyrrole derivatives, and other organic compounds that can form the pyran ring under specific conditions. Common synthetic routes may involve:
Cyclization reactions: to form the pyran ring.
Nitrile group introduction: through cyanation reactions.
Esterification: to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvents: that facilitate the reactions.
Temperature and pressure control: to ensure the reactions proceed efficiently.
化学反応の分析
Types of Reactions
4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it versatile for various organic reactions.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit biological activity, making them candidates for drug development. Research could focus on their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
4H-Pyran-3-carboxylic acid derivatives: Compounds with similar pyran ring structures.
Pyridine derivatives: Compounds with similar pyridine ring structures.
Pyrrole derivatives: Compounds with similar pyrrole ring structures.
Uniqueness
The uniqueness of 4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester lies in its combination of multiple functional groups and rings, which can confer unique chemical and biological properties.
特性
分子式 |
C19H17N3O3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
ethyl 5-cyano-2-methyl-4-pyridin-3-yl-6-pyrrol-1-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C19H17N3O3/c1-3-24-19(23)16-13(2)25-18(22-9-4-5-10-22)15(11-20)17(16)14-7-6-8-21-12-14/h4-10,12,17H,3H2,1-2H3 |
InChIキー |
AAHGSMVOKLFYEE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N3C=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-](/img/structure/B11051638.png)
![1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate](/img/structure/B11051643.png)
![3-(2,3-Difluorophenyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051653.png)

![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)

![1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11051691.png)
![11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)


![6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11051722.png)
![ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B11051734.png)
